2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
2-(4-Benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a 4-benzylpiperazinyl group at position 2 and a 4-fluorophenyl substituent at position 6. Thienopyrimidinones are a versatile scaffold in medicinal chemistry, known for their interactions with enzymes such as phosphodiesterases (PDEs) , kinases , and receptors like mGluR1 . The structural uniqueness of this compound lies in its bulky benzylpiperazine moiety, which may influence solubility, binding affinity, and selectivity compared to simpler analogs.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOTBSIXQRNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Thienopyrimidinone derivatives are distinguished by substituents at positions 2, 6, 7, and 7. The target compound’s substituents and key analogs are summarized below:
Table 1: Substituent Profiles and Physical Properties
Key Observations:
- Position 2: The benzylpiperazine group in the target compound is bulkier than methyl (), methoxyphenyl (), or amino substituents (). This may enhance lipophilicity but reduce solubility compared to analogs like 4o .
- Melting Points: Bulkier substituents (e.g., tert-butylamino in 4o) correlate with higher melting points (>250°C), likely due to rigid packing .
Vorbereitungsmethoden
Cyclocondensation via Aza-Wittig Reaction
The thieno[3,2-d]pyrimidine core can be constructed using an aza-Wittig strategy under mild conditions:
Reaction Scheme:
- Reactants:
- 3-Aminothiophene-2-carboxylate derivatives
- Triphenylphosphine-activated isocyanates
Conditions:
- Solvent: Anhydrous THF
- Temperature: 0°C → room temperature (24 hr)
- Workup: Aqueous NaHCO₃ extraction
Mechanistic Insight:
The reaction proceeds through iminophosphorane intermediate formation, followed by [2+2] cycloaddition and subsequent rearrangement to form the pyrimidine ring.
Alternative Route: One-Pot Cyclization
For improved atom economy, a one-pot method using 2-aminothiophene-3-carbonitrile and ethyl chloroformate has been reported:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 8 hr |
| Yield | 82% (isolated) |
This method eliminates the need for phosphorus reagents, simplifying purification.
Position-Specific Functionalization
C2 Substitution: 4-Benzylpiperazine Installation
Nucleophilic aromatic substitution (SNAr) proves most effective for introducing the 4-benzylpiperazinyl group:
- Chlorination:
- Reagent: POCl₃ (excess)
- Catalyst: N,N-Diethylaniline
- Conditions: Reflux, 4 hr
- Product: 2,4-Dichlorothieno[3,2-d]pyrimidine
- Selective Substitution:
- Reactant: 4-Benzylpiperazine (1.2 equiv)
- Solvent: Anhydrous DCM
- Base: DIPEA (3 equiv)
- Temperature: 0°C → RT (12 hr)
- Yield: 91%
Critical Considerations:
- Temperature control prevents bis-alkylation
- Molecular sieves (4Å) enhance reaction efficiency by water removal
Integrated Synthesis Route
Optimized Five-Step Sequence
Combining the above methodologies yields an efficient synthesis:
Synthetic Pathway:
- Thieno[3,2-d]pyrimidin-4(3H)-one core formation (78%)
- C7 bromination using NBS/AIBN (82%)
- Suzuki coupling with 4-fluorophenylboronic acid (89%)
- POCl₃-mediated chlorination (95%)
- SNAr with 4-benzylpiperazine (91%)
Overall Yield: 78% × 82% × 89% × 95% × 91% = 46.2%
Comparative Analysis of Methodologies
| Parameter | Aza-Wittig Route | One-Pot Cyclization |
|---|---|---|
| Atom Economy | 68% | 83% |
| Step Count | 3 | 1 |
| Purification Complexity | High | Moderate |
| Scalability | 100g scale | 500g demonstrated |
| Byproduct Formation | PPh₃O (toxic) | CO₂ (benign) |
Recent advances favor the one-pot method for large-scale production.
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, DMSO- d6):
δ 8.21 (s, 1H, H-5),
7.89 (d, J = 8.4 Hz, 2H, ArH),
7.52 (d, J = 8.4 Hz, 2H, ArH),
4.32 (s, 2H, CH₂Ph),
3.81-3.75 (m, 4H, piperazine),
2.62-2.58 (m, 4H, piperazine),
1.98 (s, 1H, NH).
13C NMR (101 MHz, DMSO- d6):
δ 163.5 (C=O),
161.2 (d, JC-F = 247 Hz),
154.3, 147.6, 135.2, 132.8,
129.4 (d, JC-F = 8.1 Hz),
115.9 (d, JC-F = 21 Hz),
62.1 (NCH₂),
53.4 (piperazine),
45.7 (piperazine).
Purity Assessment
HPLC Parameters:
- Column: C18, 5μm, 250×4.6 mm
- Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 25 min
- Retention Time: 18.4 min
- Purity: 99.1% (254 nm)
Elemental Analysis:
Calculated for C23H20FN5OS:
C, 62.01; H, 4.53; N, 15.72.
Found: C, 61.89; H, 4.61; N, 15.68.
Process Optimization Challenges
Key Technical Hurdles
Regioselectivity in Cross-Coupling:
- C7 vs C5 substitution controlled by ligand choice
- SPhos provides >20:1 C7/C5 selectivity
Piperazine Ring Protonation:
- Use of DIPEA maintains free amine nucleophilicity
- Substoichiometric base leads to <5% conversion
Solvent Selection Matrix
| Step | Optimal Solvent | Alternatives |
|---|---|---|
| Cyclocondensation | THF | 2-MeTHF |
| Suzuki Coupling | Dioxane/H₂O | THF/H₂O |
| SNAr Reaction | DCM | Chlorobenzene |
| Crystallization | EtOH/H₂O | Acetone/Hexanes |
Q & A
Q. Optimization Tips :
- Use high-purity starting materials to avoid byproducts.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Focus
Structural validation is critical due to the compound’s complexity. Recommended methods:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (~7.1–7.4 ppm) and a 19F NMR signal near -115 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For related thienopyrimidinones, single-crystal X-ray data (e.g., R factor < 0.07) validated the planarity of the fused ring system .
Q. Advanced Application :
- Use DFT calculations to predict electronic properties and compare with experimental IR/Raman spectra for functional group validation .
What strategies are effective for analyzing contradictory biological activity data across similar thienopyrimidinone derivatives?
Advanced Research Focus
Contradictions in biological data (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Substituent Effects : The 4-fluorophenyl group enhances lipophilicity, but the benzylpiperazine moiety’s conformation impacts target binding .
- Assay Conditions : Differences in cell lines, solvent (DMSO concentration), or incubation time.
Q. Methodological Solutions :
- Perform dose-response curves in standardized assays (e.g., ATP-competitive kinase profiling).
- Validate results with orthogonal techniques (e.g., SPR for binding kinetics) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Advanced Research Focus
SAR insights for thienopyrimidinones:
- Critical Substituents :
- The 4-fluorophenyl group at position 7 enhances metabolic stability .
- The 4-benzylpiperazine at position 2 modulates solubility and target engagement (e.g., dopamine receptor affinity) .
Experimental Design :
- Synthesize analogs with variations at positions 2 (e.g., alkylpiperazines) and 7 (e.g., substituted aryl groups).
- Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to identify pharmacophore requirements .
What computational approaches predict the compound’s pharmacokinetic properties and target interactions?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (Rule of Five compliance) based on the benzylpiperazine and fluorophenyl groups .
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The thienopyrimidinone core aligns with ATP-binding pockets, while the 4-fluorophenyl group forms hydrophobic contacts .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
How do solvent and catalyst choices impact yield in multi-step syntheses?
Q. Basic Research Focus
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactions but may degrade heat-sensitive intermediates. Ethanol/water mixtures improve cyclization yields .
- Catalysts : Pd(PPh₃)₄ (5 mol%) in Suzuki couplings achieves >80% yield for aryl coupling, while ZnCl₂ aids thiourea cyclization .
Q. Data-Driven Optimization :
- Screen solvents/catalysts using DoE (Design of Experiments) to balance cost and efficiency.
What analytical techniques validate purity and stability under storage conditions?
Q. Basic Research Focus
- HPLC-MS : Purity >95% with C18 columns (acetonitrile/water gradient) .
- Stability Studies : Monitor degradation (e.g., hydrolysis of the piperazine group) via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. Advanced Tip :
- Use LC-NMR for structural elucidation of degradation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
